![molecular formula C12H17NOS B2653494 N-[1-(thiophen-2-yl)propan-2-yl]cyclobutanecarboxamide CAS No. 1210360-66-9](/img/structure/B2653494.png)
N-[1-(thiophen-2-yl)propan-2-yl]cyclobutanecarboxamide
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Overview
Description
MPA is a molecule that consists of a thiophene group with an alkyl amine substituent at the 2-position . It has limited popularity as a recreational stimulant .
Synthesis Analysis
There is a four-step synthesis of methiopropamine. It begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane which is reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane which is finally reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .Molecular Structure Analysis
The molecular structure of MPA is C8H13NS with a molar mass of 155.26 g·mol −1 .Chemical Reactions Analysis
MPA is metabolized into active thiopropamine, 4-hydroxymethiopropamine and thiophene S-oxides. These N-demethylated metabolites are further deaminated by the cytochrome P450 enzyme CYP2C19 in the liver transforming them into inactive 1-(thiophen-2-yl)-2-propan-2-one which can be seen as a phenylacetone derivative .Physical And Chemical Properties Analysis
The chemical formula of MPA is C8H13NS and it has a molar mass of 155.26 g·mol −1 .Scientific Research Applications
Synthesis and Chemical Characterization
One pivotal area of research involving N-[1-(thiophen-2-yl)propan-2-yl]cyclobutanecarboxamide derivatives focuses on their synthesis and chemical characterization. Studies have explored various synthesis routes and chemical properties of related compounds, providing a foundation for understanding their potential applications in scientific research. For example, the synthesis and characterization of novel compounds through methods like mechanochemistry highlight the innovative approaches to creating pharmaceutically relevant molecules, including anti-diabetic drugs (Tan, Štrukil, Mottillo, & Friščić, 2014). Additionally, the exploration of ring-opening metathesis polymerization (ROMP) reaction of 1-substituted cyclobutenes opens new avenues for polymer synthesis, showcasing the compound's versatility in material science applications (Song, Lee, Parker, & Sampson, 2010).
Biological and Pharmacological Exploration
Research has also delved into the biological and pharmacological potential of compounds structurally related to this compound. Investigations into the interaction with biological targets, such as the fat mass and obesity-associated protein (FTO), reveal the compound's potential in therapeutic applications. For instance, studies identifying novel small-molecule binding sites on FTO suggest opportunities for developing selective inhibitors, highlighting a pathway to obesity or obesity-associated disease treatments (He et al., 2015).
Material Science and Polymer Research
The compound's relevance extends to material science, particularly in the synthesis of polymers and dendrimers. Research into the ring-opening metathesis polymerization (ROMP) of cyclobutene derivatives, including carboxamides, provides insights into creating novel polymers with potential applications ranging from biomedical to industrial uses (Song, Lee, Parker, & Sampson, 2010). This area of research showcases the compound's versatility and potential for innovation in new materials.
Mechanism of Action
MPA functions as a norepinephrine-dopamine reuptake inhibitor that is approximately 1.85 times more selective for norepinephrine than dopamine. It is approximately one third as potent as dextroamphetamine as a norepinephrine reuptake inhibitor and one fifth as much as a dopamine reuptake inhibitor .
Safety and Hazards
properties
IUPAC Name |
N-(1-thiophen-2-ylpropan-2-yl)cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-9(8-11-6-3-7-15-11)13-12(14)10-4-2-5-10/h3,6-7,9-10H,2,4-5,8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHLGVIVFJEGCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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